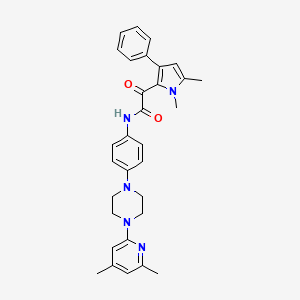
Gxg8RE2C2M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FG-3622 is a small molecule drug developed by F2G Ltd. It is an enzyme inhibitor with a molecular formula of C31H33N5O2 . FG-3622 is primarily being investigated for its antifungal properties, particularly against filamentous fungal pathogens such as Aspergillus and Scedosporium species .
Preparation Methods
The synthetic routes and reaction conditions for FG-3622 are proprietary and not publicly disclosed in detail. it is known that FG-3622 is a small molecule drug, which typically involves organic synthesis techniques . Industrial production methods for such compounds often include multi-step synthesis, purification, and formulation processes to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
FG-3622 undergoes various chemical reactions, primarily involving enzyme inhibition. The compound is designed to inhibit specific fungal enzymes, disrupting their metabolic processes . Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions are typically inactive metabolites that are excreted from the body .
Scientific Research Applications
FG-3622 has shown promise in several scientific research applications, particularly in the field of antifungal therapy. It has demonstrated activity against a broad range of clinically important filamentous fungal pathogens, including species resistant to established antifungal agents . FG-3622 is being developed for the treatment of human mycoses, such as invasive aspergillosis, which occurs in immunocompromised patients . The compound’s unique mechanism of action makes it a valuable candidate for further research and development in antifungal therapies .
Mechanism of Action
The mechanism of action of FG-3622 involves the selective inhibition of fungal enzymes. This inhibition disrupts the metabolic processes of the fungi, preventing their growth and proliferation . The specific molecular targets and pathways involved include enzymes critical to the fungal cell wall synthesis and maintenance . This novel mechanism of action distinguishes FG-3622 from other antifungal agents currently on the market .
Comparison with Similar Compounds
FG-3622 is part of a novel class of antifungal agents, with FG-3409 being a closely related compound . Both compounds share a similar mechanism of action and have demonstrated excellent activity against resistant fungal strains . Compared to other antifungal agents, FG-3622 and FG-3409 offer a unique approach to treating fungal infections, particularly those resistant to conventional therapies .
References
Properties
CAS No. |
1192720-23-2 |
|---|---|
Molecular Formula |
C31H33N5O2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |
InChI |
InChI=1S/C31H33N5O2/c1-21-18-22(2)32-28(19-21)36-16-14-35(15-17-36)26-12-10-25(11-13-26)33-31(38)30(37)29-27(20-23(3)34(29)4)24-8-6-5-7-9-24/h5-13,18-20H,14-17H2,1-4H3,(H,33,38) |
InChI Key |
PZYIJRSFWXQALO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(=O)C4=C(C=C(N4C)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[1-[[2-(6,7-Dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]benzoic acid](/img/structure/B10826349.png)
![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10826356.png)
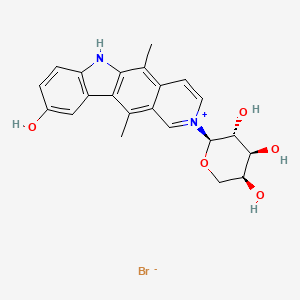
![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2R)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10826370.png)
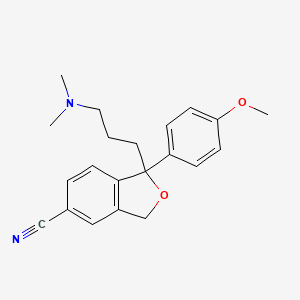
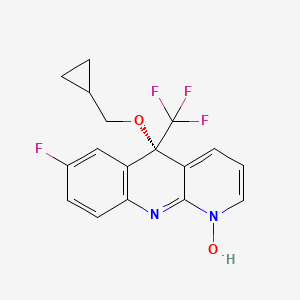
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B10826393.png)
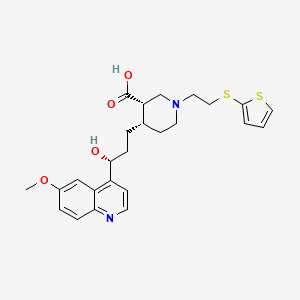
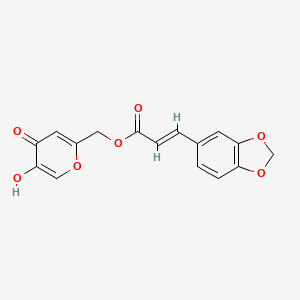
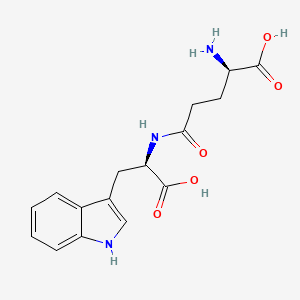

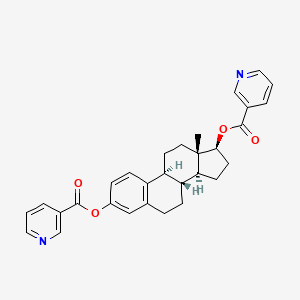
![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B10826438.png)
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate](/img/structure/B10826440.png)
